2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole
Description
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a morpholine ring bearing a pyrrolidine-1-carbonyl group. This structure combines aromatic, amine, and carbonyl functionalities, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(18-7-3-4-8-18)14-11-19(9-10-21-14)16-17-12-5-1-2-6-13(12)22-16/h1-2,5-6,14H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXOELFZMBTBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the morpholine and pyrrolidine rings through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the benzoxazole core or the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Inhibition of Deubiquitylating Enzymes (DUBs)
One of the primary applications of this compound is its ability to inhibit deubiquitylating enzymes (DUBs). DUBs play a crucial role in regulating protein degradation pathways, and their inhibition can lead to the accumulation of specific proteins that may have therapeutic effects against certain diseases, including cancer and neurodegenerative disorders.
Case Study : Research has demonstrated that compounds similar to 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole exhibit significant inhibitory activity against DUBs, suggesting a potential pathway for the development of novel anticancer therapies .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by modulating various signaling pathways associated with cell survival and proliferation.
Case Study : In vitro studies have shown that treatment with this compound leads to a reduction in cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : Animal models treated with this compound exhibited reduced neuroinflammation and improved cognitive function, indicating its potential as a therapeutic agent in neurodegenerative conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(Piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3)
This compound shares the benzoxazole core but substitutes the morpholine-pyrrolidine moiety with a piperidine ring. Key structural differences include:
- Morpholine vs. Piperidine : The morpholine group in the target compound introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the nitrogen-containing piperidine .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The morpholine and pyrrolidine carbonyl groups in the target compound likely improve aqueous solubility compared to the piperidine analogue, which exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Lipophilicity : The target compound’s higher molecular weight and polar groups may reduce logP (estimated ~1.8) compared to 2-(piperidin-4-yl)-1,3-benzoxazole (logP ~2.3) .
Biological Activity
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a compound that has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 329.47 g/mol
- IUPAC Name : this compound
The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzoxazole ring followed by the introduction of the pyrrolidine and morpholine moieties. Recent methodologies emphasize optimizing yields and reducing reaction times through innovative synthetic routes.
Antidepressant Activity
Research has indicated that derivatives of benzoxazole compounds exhibit significant binding affinities to serotonin receptors, particularly 5-HT1A and 5-HT2A. A study demonstrated that related compounds showed antidepressant-like effects in behavioral models such as the forced swimming test (FST) and tail suspension test (TST) . The compound's ability to modulate serotonin pathways suggests potential therapeutic applications in treating depression.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. A comparative study revealed that certain pyrrole-containing compounds exhibited lower Minimum Inhibitory Concentration (MIC) values against resistant strains such as MRSA compared to standard antibiotics like vancomycin . The specific mechanisms of action are believed to involve disruption of bacterial cell wall synthesis.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Serotonin Receptors : Modulation of serotonin pathways contributes to its antidepressant effects.
- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit deubiquitylating enzymes (DUBs), which play a role in various cellular processes including protein degradation .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antidepressant Effects :
- Antimicrobial Activity :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
